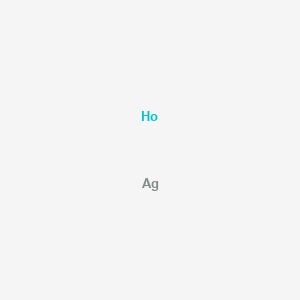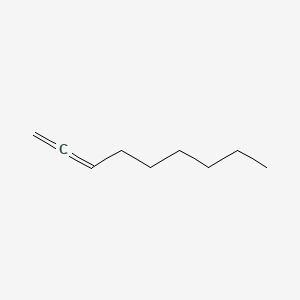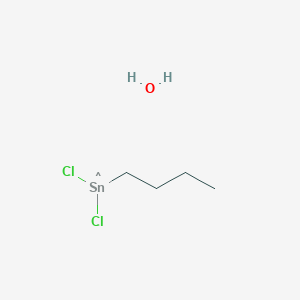
Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl-: is a chemical compound known for its unique structure and properties. It is part of the silanamine family, which includes compounds containing silicon, nitrogen, and hydrogen atoms. This compound is characterized by the presence of two phenyl groups and two chlorine atoms attached to the silicon and nitrogen atoms, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- typically involves the reaction of chlorodiphenylsilane with diphenylamine in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are substituted silanamines with various functional groups.
Oxidation Reactions: The major products are silanol derivatives.
Reduction Reactions: The major products are silane derivatives.
科学的研究の応用
Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is being conducted on the potential use of silicon-containing compounds in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chlorine atoms and phenyl groups allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
類似化合物との比較
- Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1-methyl-1-phenyl-
- Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Comparison: Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- is unique due to the presence of two phenyl groups and two chlorine atoms, which provide distinct reactivity and properties compared to other silanamine compounds. The presence of these groups allows for specific interactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
18737-00-3 |
|---|---|
分子式 |
C24H21Cl2NSi2 |
分子量 |
450.5 g/mol |
IUPAC名 |
[chloro-[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene |
InChI |
InChI=1S/C24H21Cl2NSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27H |
InChIキー |
XTMUAAIZPSSJGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)




